molecular formula C24H39NO2 B593004 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide CAS No. 211817-55-9

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide

Cat. No. B593004
CAS RN: 211817-55-9
M. Wt: 373.6
InChI Key: IZUGLNJRCDBYKA-WMPRHZDHSA-N
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Description

“4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide” is a polyunsaturated fatty acid (PUFA) derivative. PUFAs are essential fats that the body needs for various functions but can’t produce itself . The “N-(2-hydroxyethyl)” part suggests that this compound might be an ethanolamine derivative of a PUFA. Ethanolamine derivatives of fatty acids are common in phospholipids, which are a major component of cell membranes .

Scientific Research Applications

Hypolipidemic and Liver Protective Effects

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide demonstrates hypolipidemic effects and liver protection. A study on hyperlipidemic golden hamsters showed that it could reduce serum lipid levels, hepatic fatty deposition, and protect the liver from peroxidation injury. This suggests its potential for addressing hyperlipidemia and fatty liver conditions (Shen et al., 2012).

Role in Acute Inflammation Resolution

The compound is involved in the resolution phase of acute inflammation, being a precursor to specialized pro-resolving lipid mediators. This is evident in its connection to the biosynthesis of the 13-series resolvins, which are shown to have significant anti-inflammatory properties (Primdahl et al., 2016).

Synthesis of Maresin-Like Lipid Mediators

It has been utilized in the stereoselective synthesis of maresin-like lipid mediators. These mediators, synthesized from polyunsaturated fatty acids, play critical roles in inflammation resolution and tissue regeneration (Hong et al., 2019).

Potential as Phospholipase A2 Inhibitors

Compounds derived from this chemical, specifically polyunsaturated trifluoromethyl ketones, have been explored as potential inhibitors of cytosolic phospholipase A2. This indicates potential applications in the treatment of diseases where phospholipase A2 plays a pathological role (Holmeide & Skattebol, 2000).

Role in Neuroprotection and Inflammation Resolution

Its derivatives, such as docosahexaenoic acid (DHA), are key precursors in the synthesis of lipid mediators like resolvins D3 and D4, which have significant roles in neuroprotection and inflammation resolution (Nshimiyimana et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide' involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Docosapentaenoic acid", "2-aminoethanol", "Dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "1. Docosapentaenoic acid is treated with DCC in DMF to form the corresponding acyl chloride intermediate.", "2. The acyl chloride intermediate is then reacted with 2-aminoethanol in the presence of DIPEA to yield the desired product, 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide.", "3. The product is purified by column chromatography using chloroform/methanol as the eluent.", "4. The product is then treated with a solution of HCl in methanol to remove the protecting groups.", "5. The resulting solution is neutralized with NaHCO3 and extracted with chloroform.", "6. The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the final product as a yellow oil.", "7. The product is characterized by NMR spectroscopy and mass spectrometry." ] }

CAS RN

211817-55-9

Molecular Formula

C24H39NO2

Molecular Weight

373.6

InChI

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

IZUGLNJRCDBYKA-WMPRHZDHSA-N

SMILES

CCCCC/C=CC/C=CC/C=CC/C=CC/C=CCCC(NCCO)=O

synonyms

N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-docosapentaenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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